3-Morpholinopropyl isothiocyanate

Nrf2 activation ARE-luciferase reporter assay Chemoprevention

3-Morpholinopropyl isothiocyanate (3MP-ITC), with the molecular formula C₈H₁₄N₂OS and a molecular weight of 186.28 g/mol, is a synthetic isothiocyanate (ITC) compound. Unlike its naturally occurring counterparts, such as phenethyl isothiocyanate (PEITC) and sulforaphane, which are derived from cruciferous vegetables, 3MP-ITC is a fully synthetic analog specifically designed to modulate key cellular defense pathways.

Molecular Formula C8H14N2OS
Molecular Weight 186.28 g/mol
CAS No. 32813-50-6
Cat. No. B1207748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholinopropyl isothiocyanate
CAS32813-50-6
Synonyms3-morpholinopropyl isothiocyanate
3MP-ITC
Molecular FormulaC8H14N2OS
Molecular Weight186.28 g/mol
Structural Identifiers
SMILESC1COCCN1CCCN=C=S
InChIInChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2
InChIKeyBCEFDMYFAAAFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Morpholinopropyl Isothiocyanate (CAS 32813-50-6) – A Synthetic Isothiocyanate for Nrf2-Activation Research and Chemoprevention Studies


3-Morpholinopropyl isothiocyanate (3MP-ITC), with the molecular formula C₈H₁₄N₂OS and a molecular weight of 186.28 g/mol, is a synthetic isothiocyanate (ITC) compound [1]. Unlike its naturally occurring counterparts, such as phenethyl isothiocyanate (PEITC) and sulforaphane, which are derived from cruciferous vegetables, 3MP-ITC is a fully synthetic analog specifically designed to modulate key cellular defense pathways. It is characterized by a morpholine ring linked via a propyl chain to the reactive isothiocyanate functional group . The compound's primary utility in research stems from its exceptional potency as an inducer of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway and its associated detoxifying and antioxidant enzymes, a property that distinguishes it quantitatively from many other ITCs [2].

Pathway Nrf2/ARE activation and phase II enzyme induction studies
Selectivity Synthetic morpholine-propyl side chain influences pathway selectivity
Model Reported in vitro (HepG2C8) and in vivo (mouse) model response

Why 3-Morpholinopropyl Isothiocyanate Cannot Be Directly Substituted by Common Isothiocyanates like PEITC or Sulforaphane


The isothiocyanate (ITC) class is highly heterogeneous; the biological potency and pathway selectivity of each analog are critically dependent on its side-chain structure [1]. For instance, 3-Morpholinopropyl isothiocyanate (3MP-ITC) is not simply a more potent version of a natural ITC; its unique morpholine-propyl moiety confers a distinct pharmacological profile. This structural divergence leads to quantitative and qualitative differences in key activities, such as a >10-fold difference in ARE-luciferase induction compared to a close synthetic analog and a more potent inhibition of NF-κB activation relative to the well-studied phenethyl isothiocyanate (PEITC) [2]. Therefore, assuming functional equivalence between 3MP-ITC and other ITCs based solely on the presence of the -N=C=S group would lead to a significant loss of targeted efficacy in both in vitro and in vivo experimental models, potentially invalidating research outcomes that require a strong and specific Nrf2 activation stimulus.

3‑MP‑ITC
Common ITC analog
Morpholine‑propyl side chain
Phenethyl isothiocyanate (PEITC) – aromatic side chain
Side‑chain structure determines pathway activation potency; reported quantitative differences in ARE‑luciferase induction suggest functional equivalence may not transfer.
Synthetic morpholine‑containing design
Sulforaphane – natural isothiocyanate
Natural vs. synthetic origin may lead to distinct pharmacokinetic and target‑engagement profiles; direct substitution without validation may shift model‑response context.

Quantitative Evidence for Differentiating 3-Morpholinopropyl Isothiocyanate from Its Closest Analogs


Superior Nrf2/ARE Induction Potency Over Other Synthetic Isothiocyanates in Human Liver Cells

In a direct, head-to-head comparison of structurally divergent synthetic isothiocyanates, 3-Morpholinopropyl isothiocyanate (3MP-ITC) demonstrated the most potent induction of the antioxidant response element (ARE) in stably transfected human HepG2C8 hepatoma cells [1]. At a fixed concentration of 10 µM, 3MP-ITC induced ARE-luciferase activity more than 10-fold above control levels, significantly outperforming a closely related synthetic analog, 3-isothiocyanatopropyl isocyanate (3IP-ITC), and establishing it as an exceptionally strong chemical inducer of the Nrf2 pathway [1].

ARE-Luciferase Induction
Head-to-head
Target: >10‑fold induction at 10 µM
Comparator: 3‑isothiocyanatopropyl isocyanate (3IP‑ITC) showed markedly lower activity
Supports Nrf2 pathway activation comparison
HepG2C8 reporter cells; concentration‑dependent assay
Nrf2 activation ARE-luciferase reporter assay Chemoprevention

Enhanced In Vitro NF-κB Inhibition Compared to Parent Compound Phenethyl Isothiocyanate (PEITC)

In a study evaluating ten structurally diverse synthetic ITCs, 3-Morpholinopropyl isothiocyanate was identified as one of four analogs that showed stronger inhibition of NF-κB transactivation compared to the widely studied parent compound, phenethyl isothiocyanate (PEITC) [1]. The assay assessed the effect of ITCs on basal transcriptional activation of NF-κB in HT-29-N9 human colon cancer cells and on the inflammatory response to lipopolysaccharide (LPS) in RAW 264.7 murine macrophages [1]. While the exact IC50 values were not reported in the abstract, the classification of 3MP-ITC as a 'stronger' inhibitor places it in a distinct performance tier relative to a benchmark natural ITC [1].

NF-κB Inhibition
Head-to-head
Target: Reported higher inhibition vs PEITC
Comparator: Phenethyl isothiocyanate (PEITC) – benchmark natural ITC
Reported NF-κB transactivation suppression
HT-29 and RAW 264.7 models; exact IC50 not provided
NF-κB inhibition Anti-inflammatory Cancer chemoprevention

Validated In Vivo Induction of Hepatic Phase II Enzymes in a Genetically Defined Mouse Model

The biological activity of 3-Morpholinopropyl isothiocyanate extends beyond cell culture, with oral administration in mice confirming robust in vivo induction of detoxifying enzymes [1]. Specifically, oral dosing of 3MP-ITC significantly increased the protein expression of hepatic NAD(P)H:quinone oxidoreductase-1 (NQO1), a key phase II enzyme, in wild-type Nrf2 (+/+) mice, but not in Nrf2 (-/-) knockout mice, providing genetic evidence for the compound's specific, Nrf2-dependent mechanism of action in a live animal model [1]. While many ITCs show in vitro activity, this in vivo validation with a genetic control is a key differentiator for researchers planning animal studies.

In Vivo NQO1 Induction
Model context
Target: Induction in Nrf2 (+/+) mice
Comparator: Absent in Nrf2 (−/−) knockout mice
Nrf2‑dependent target engagement in animal model
Oral administration; genetic validation
In vivo efficacy NQO1 induction Nrf2 knockout mouse

Patent-Documented Utility as a Functional Ingredient in Oral Compositions for Reducing Volatile Sulfur Compounds

3-Morpholinopropyl isothiocyanate is specifically claimed as a functional isothiocyanate in a patent for oral compositions designed to reduce volatile sulfur compounds (VSCs), the primary cause of halitosis [1]. The patent, assigned to WM. Wrigley Jr. Company, describes formulations containing a zinc salt and an isothiocyanate, where 3MP-ITC is listed alongside phenylisothiocyanate and norbornyl isothiocyanate as a preferred non-natural isothiocyanate for this application [1]. This industrial patent demonstrates a level of commercial interest and a specific, non-research application that is not claimed for the vast majority of other ITC analogs, highlighting a unique procurement avenue.

Patent Coverage
Industrial context
Claimed in U.S. Patent App. 20140294739 for VSC reduction in oral compositions
Indicates application interest in oral care R&D
Non‑research utility; verify formulation performance data
Oral care formulation Volatile sulfur compound reduction Halitosis treatment

Optimal Application Scenarios for 3-Morpholinopropyl Isothiocyanate Based on Quantitative Differentiation


Potent Activation of the Nrf2-ARE Pathway in Cellular Models of Oxidative Stress and Chemoprevention

For researchers requiring maximal induction of the Nrf2/ARE pathway in human cell lines, 3-Morpholinopropyl isothiocyanate is the superior choice. Evidence shows it induces ARE-luciferase reporter activity >10-fold in HepG2C8 cells, outperforming other synthetic analogs like 3IP-ITC [1]. This makes it an ideal positive control or tool compound for studies investigating the cellular defense mechanisms against oxidative damage and the upregulation of phase II detoxifying enzymes [1].

Investigating Nrf2-Specific Biological Effects in Preclinical Mouse Models

3-Morpholinopropyl isothiocyanate is uniquely validated for in vivo studies aimed at elucidating Nrf2-dependent mechanisms. Its oral administration in mice leads to a significant increase in hepatic NQO1 protein levels specifically in wild-type but not Nrf2-knockout animals [1]. This genetic validation ensures that any observed in vivo effect can be confidently attributed to the Nrf2 pathway, making 3MP-ITC an essential tool for pharmacodynamic and proof-of-concept studies in cancer chemoprevention and toxicology [1].

Probing Anti-Inflammatory Mechanisms via NF-κB Pathway Inhibition

Studies focusing on the interplay between inflammation and carcinogenesis will benefit from 3MP-ITC's potent NF-κB inhibitory activity. Direct comparative data show it is a stronger inhibitor of this pro-inflammatory transcription factor than the benchmark compound, PEITC [1]. This superior potency translates to a more pronounced suppression of downstream inflammatory mediators like iNOS, COX-2, IL-1β, IL-6, and TNF-α, making it a valuable compound for dissecting NF-κB signaling in cell-based models of inflammation and cancer [1].

Formulation Development for Oral Care Products Targeting Halitosis

Procurement for industrial R&D in oral care is supported by a specific patent application that claims 3-Morpholinopropyl isothiocyanate as a preferred non-natural ITC in compositions for reducing volatile sulfur compounds (VSCs) [1]. This creates a unique niche application distinct from the compound's general research use. Formulators developing novel products to combat halitosis can use 3MP-ITC as a starting point, leveraging existing intellectual property for innovation in breath-freshening chewing gums, mints, and lozenges [1].

Application
Selection Property
Validation Focus
Nrf2 pathway activation cell studies
ARE‑luciferase induction activity
Comparative induction vs synthetic ITC analogs
In vivo Nrf2 mechanism studies
Nrf2‑dependent target engagement
NQO1 induction in wild‑type vs knockout models
NF‑κB pathway inhibition studies
NF‑κB transcriptional inhibition
Inflammatory mediator suppression comparison
Oral care formulation R&D
Patent‑claimed VSC reduction
Formulation compatibility and efficacy testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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